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Compound of Interest

Compound Name: CBT-295

Cat. No.: B15612879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of

action for CBT-295, a novel inhibitor of autotaxin (ATX), in the context of its antifibrotic

potential. The information presented is based on a key study investigating its effects in a rat

model of bile duct ligation-induced chronic liver disease.

Core Mechanism of Action
Fibrosis is characterized by the excessive deposition of extracellular matrix, a process in which

the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway has been identified as a

significant contributor.[1] CBT-295 is an orally bioavailable small molecule inhibitor of ATX. By

blocking ATX, CBT-295 prevents the conversion of lysophosphatidylcholine (LPC) to

lysophosphatidic acid (LPA). Elevated levels of LPA are associated with the progression of

chronic liver diseases and hepatic encephalopathy.[1] The therapeutic rationale for CBT-295 is

to halt the progression of fibrosis by targeting this key signaling pathway.[1]
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Caption: Proposed mechanism of CBT-295 in blocking the ATX-LPA signaling axis.

Preclinical Efficacy and Pharmacokinetics
CBT-295 has demonstrated significant antifibrotic and hepatoprotective effects in a preclinical

model of bile duct ligation (BDL) in rats. The compound exhibits favorable pharmacokinetic

properties, supporting its potential as an oral therapeutic.[1]
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Pharmacokinetic Profile of CBT-295
Parameter Value Condition

Terminal Half-life (t½) 1.9 hours
1 mg/kg, single intravenous

administration

Total Clearance 32.4 mL/min/kg
1 mg/kg, single intravenous

administration

Volume of Distribution (Vss) 5.3 L/kg
1 mg/kg, single intravenous

administration

Oral Bioavailability Good
10 mg/kg, single oral

administration

Data sourced from a

pharmacokinetic study in rats.

[1]

In Vitro Inhibitory Activity
Parameter Value Target

IC₅₀ 0.12 µM Human Autotaxin (ATX)

Hill Slope 1.2 Human Autotaxin (ATX)

In vitro assessment of CBT-

295's inhibitory activity against

human ATX.[1]

In Vivo Efficacy in BDL Rat Model
A 28-day treatment with CBT-295 (20 mg/kg) in rats with bile duct ligation-induced liver fibrosis

resulted in significant improvements across several key markers.
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Biomarker Category Marker Result

Liver Function Enzymes
Alanine Aminotransferase

(ALT)

21.5% reduction (not

statistically significant)

Aspartate Aminotransferase

(AST)

20.4% reduction (not

statistically significant)

Alkaline Phosphatase (ALP)
21.6% reduction (not

statistically significant)

Plasma Protein Albumin 13% increase

Inflammatory Cytokines TGF-β, TNF-α, IL-6 Significant reduction

Fibrosis & Proliferation Collagen Deposition Reduced

Cytokeratin 19 (CK-19) Reduced

Hepatic Encephalopathy Blood & Brain Ammonia Reduced

Brain Cytokines Significant reduction

Neurological Symptoms
Locomotor Activity, Cognitive

Impairment
Improved

Summary of key findings from

the in vivo study.[1]

Experimental Protocols
Bile Duct Ligation (BDL) Induced Liver Fibrosis Model in
Rats
This protocol outlines the methodology used to assess the antifibrotic efficacy of CBT-295 in a

chemically induced model of liver fibrosis.
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Caption: Experimental workflow for the preclinical evaluation of CBT-295.

Methodology:
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Animal Model: Male rats are utilized for this study.

Surgical Procedure:

Under anesthesia, a midline abdominal incision is made.

The common bile duct is located, double-ligated, and then transected between the two

ligatures.

A sham operation, involving mobilization of the bile duct without ligation, is performed on

the control group.

Treatment:

Following the surgical procedure and a recovery period, rats are randomized into

treatment and vehicle control groups.

CBT-295 is administered orally at a dose of 20 mg/kg daily for 28 days.

Endpoint Analysis:

Biochemical Analysis: Blood samples are collected to measure plasma levels of ALT, AST,

ALP, and albumin.

Histological Analysis: Liver tissue is harvested, fixed, and stained (e.g., with Sirius Red) to

assess collagen deposition and the extent of fibrosis. Immunohistochemistry for markers

like CK-19 is also performed.

Inflammatory Markers: Levels of key inflammatory cytokines such as TGF-β, TNF-α, and

IL-6 are quantified in both plasma and tissue homogenates (liver and brain).

Ammonia Levels: Blood and brain ammonia levels are measured to assess the impact on

hepatic encephalopathy.

Neurobehavioral Assessment: Locomotor activity and cognitive function are evaluated to

determine improvements in neuropsychiatric symptoms associated with hepatic

encephalopathy.
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Human ATX Inhibitory Activity Assay
Methodology:

Enzyme and Substrate: Recombinant human autotaxin is used as the enzyme source. A

suitable substrate for ATX, such as LPC, is utilized.

Inhibitor Preparation: CBT-295 is serially diluted to generate a range of concentrations for

testing.

Reaction: The enzymatic reaction is initiated by incubating human ATX with the substrate in

the presence of varying concentrations of CBT-295.

Detection: The product of the reaction (e.g., choline released from LPC) is detected using a

colorimetric or fluorometric assay.

Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is

measured. The IC₅₀ value, representing the concentration of CBT-295 required to inhibit

50% of the ATX activity, is calculated by fitting the data to a dose-response curve.[1]

Conclusion
The preclinical data available for CBT-295 strongly suggest its potential as an antifibrotic agent.

Its targeted inhibition of the ATX-LPA signaling pathway leads to a significant reduction in key

markers of liver fibrosis, inflammation, and associated complications like hepatic

encephalopathy in a robust animal model.[1] The favorable oral pharmacokinetic profile further

supports its development as a therapeutic candidate. Further investigation, including

progression into clinical trials, is warranted to fully elucidate the efficacy and safety of CBT-295
in human fibrotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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